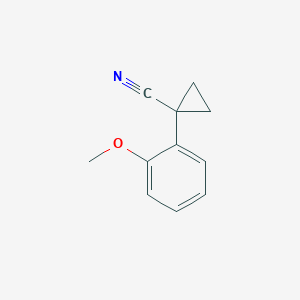

1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Description

BenchChem offers high-quality 1-(2-Methoxyphenyl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKQWHCWVLVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436862 | |

| Record name | 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74204-96-9 | |

| Record name | 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS 74204-96-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active compounds, including pyrethroid insecticides and several quinolone antibiotics.[1] Its inherent ring strain imparts unique physicochemical properties, such as enhanced π-character of its C-C bonds and shorter, stronger C-H bonds.[2] In the context of drug discovery, the incorporation of a cyclopropyl group can profoundly influence a molecule's pharmacological profile by enhancing potency, improving metabolic stability, increasing solubility, and augmenting oral bioavailability.[2] 1-(2-Methoxyphenyl)cyclopropanecarbonitrile emerges as a valuable synthetic intermediate, combining the advantageous properties of the cyclopropane ring with the electronic and steric influences of the 2-methoxyphenyl and nitrile functionalities. This strategic combination makes it a compelling scaffold for the synthesis of novel chemical entities with potential therapeutic applications.

Molecular Structure and Chemical Identifiers

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is characterized by a central cyclopropane ring bonded to a nitrile group and a 2-methoxyphenyl group at the same carbon atom.

| Identifier | Value |

| CAS Number | 74204-96-9[3] |

| IUPAC Name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile[4] |

| Molecular Formula | C₁₁H₁₁NO[4] |

| Molecular Weight | 173.21 g/mol |

| SMILES | COC1=CC=CC=C1C2(CC2)C#N[4] |

| InChI Key | VUEKQWHCWVLVDY-UHFFFAOYSA-N[4] |

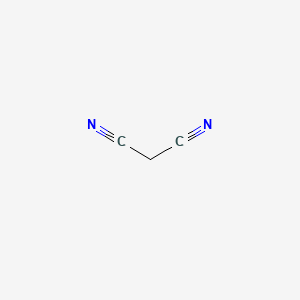

Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

The synthesis of 1-arylcyclopropanecarbonitriles has been effectively achieved through phase-transfer catalysis (PTC).[5] This methodology offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and operational simplicity. The following protocol is an adapted procedure for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile based on the general method for 1-arylcyclopropanecarbonitriles.

Reaction Scheme

Sources

- 1. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]

- 2. 1-(4-methoxyphenyl)cyclopentanecarbonitrile [webbook.nist.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. PubChemLite - 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 5. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Monograph: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

[1][2]

Executive Summary

1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74204-96-9) is a specialized organic intermediate belonging to the class of 1-arylcyclopropanecarbonitriles.[1][2] Structurally, it consists of a cyclopropane ring fused to a nitrile group and an ortho-substituted anisole moiety.[2] While its structural isomer, the para-methoxy derivative, is widely recognized as the key precursor for the antidepressant Venlafaxine, the ortho-isomer serves a distinct role in medicinal chemistry.[2] It functions as a conformationally restricted scaffold for exploring Structure-Activity Relationships (SAR) in CNS-active agents (analgesics, anticonvulsants) and kinase inhibitors (e.g., ITK).[2]

This guide provides a comprehensive technical analysis of the molecule's architecture, a validated synthesis protocol via phase-transfer catalysis, and its application as a pharmacophore in drug discovery.[2]

Chemical Identity & Physiochemical Properties[2][3][4][5]

| Property | Data |

| IUPAC Name | 1-(2-Methoxyphenyl)cyclopropanecarbonitrile |

| CAS Registry Number | 74204-96-9 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| SMILES | COC1=CC=CC=C1C2(CC2)C#N |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~140–145 °C (at reduced pressure, predicted) |

| LogP (Predicted) | ~2.3–2.5 (Lipophilic) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

Molecular Architecture & Structural Analysis[2]

Conformational Restriction

The cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol) and acts as a rigid spacer.[2] Unlike an acyclic alkyl chain (e.g., an isopropyl group), the cyclopropane ring locks the relative orientation of the nitrile and the phenyl ring.[2]

The Ortho-Effect

The presence of the methoxy group at the ortho position (C-2) creates a unique steric environment compared to the para-isomer.[2]

-

Steric Clash: The bulky methoxy group forces the phenyl ring to twist out of coplanarity with the cyclopropane ring to minimize repulsion between the methoxy oxygen and the cyclopropyl protons.[2]

-

Electronic Consequence: This deplanarization reduces

-conjugation between the benzene ring and the cyclopropane "pseudo-

Figure 1: Structural causality of the ortho-methoxy substituent on molecular conformation.[2]

Synthetic Pathways & Process Chemistry[2]

The most robust method for synthesizing 1-arylcyclopropanecarbonitriles is the Phase-Transfer Catalyzed (PTC) alkylation of arylacetonitriles.[2] This method avoids the use of dangerous reagents like sodium amide or lithium diisopropylamide (LDA) in favor of aqueous sodium hydroxide.[2]

Validated Synthesis Protocol

Precursor: (2-Methoxyphenyl)acetonitrile (CAS: 7035-03-2).[2] Reagents: 1,2-Dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA).[2]

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge (2-methoxyphenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2–1.5 eq).

-

Catalyst Addition: Add TEBA (1–2 mol%) as the phase transfer catalyst.[2]

-

Initiation: Add 50% NaOH solution (2.5–3.0 eq) dropwise while maintaining the temperature between 45–50 °C. The reaction is exothermic.

-

Cyclization: Heat the mixture to 50–60 °C with vigorous stirring for 3–5 hours. The color may change from colorless to deep orange/brown.[2]

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.[2][3] Look for the disappearance of the starting nitrile peak.[2]

-

Workup:

-

Purification: The crude oil is purified via vacuum distillation or recrystallization (if solid) from hexanes/ethanol.[2]

Figure 2: Phase-Transfer Catalyzed synthesis pathway.[2]

Spectroscopic Characterization

Identification of the product relies on distinguishing the cyclopropane protons and the ortho-substitution pattern.[2]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.2–6.8 ppm (m, 4H): Aromatic protons.[2] The ortho-methoxy group shields the H-3 proton (approx 6.9 ppm) and deshields the H-6 proton less than a para-substituent would due to twisting.[2]

-

3.85 ppm (s, 3H): Methoxy group (

- 1.7–1.2 ppm (m, 4H): Cyclopropane protons.[2] These typically appear as two distinct multiplets (AA'BB' system) due to the asymmetry induced by the aryl ring face.[2]

-

¹³C NMR:

Infrared Spectroscopy (IR)

Pharmaceutical Applications

While the para-isomer is the precursor to Venlafaxine, the 1-(2-methoxyphenyl)cyclopropanecarbonitrile serves as a specialized scaffold in drug discovery:

-

Bioisostere of Gem-Dimethyl Groups: It is used to replace gem-dimethyl groups (

-dimethyl) in bioactive molecules to increase metabolic stability (blocking P450 oxidation) and restrict conformation.[2] -

Kinase Inhibitors: Derivatives of phenylcyclopropanecarboxamides (synthesized by hydrolyzing the nitrile to an amide) have been investigated as inhibitors of ITK (Interleukin-2-inducible T-cell kinase) , a target for T-cell mediated diseases.[2]

-

CNS Agents: Patents indicate its use in synthesizing tetrahydroisoquinoline derivatives with analgesic and anticonvulsant properties.[2] The cyclopropane ring provides a rigid hydrophobic core that fits into specific GPCR binding pockets.[2]

Safety & Handling

-

Hazard Classification:

-

Handling Protocols:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation.

References

-

PubChem. (n.d.).[2] 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (Compound).[1][2] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]

-

NIST Chemistry WebBook. (2025).[2] Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- (Related Structure Data). National Institute of Standards and Technology.[2] Retrieved January 29, 2026, from [Link][2]

-

Jonczyk, A., & Balcerzak, M. (1995).[2] Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355-359.[2]

-

Google Patents. (2002).[2] EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol (Venlafaxine Context).[2] Retrieved January 29, 2026, from [2]

-

ResearchGate. (2024).[2] Convenient Synthesis, Characterizations and Biological Evolution of Novel 1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide Derivatives. Retrieved January 29, 2026, from [Link][2]

Sources

- 1. echemi.com [echemi.com]

- 2. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Executive Summary

Compound: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile CAS: 74204-96-9 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1][2][3][4][5]

This technical guide details the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a critical building block in medicinal chemistry, particularly for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents.[2] The primary synthesis pathway utilizes a phase-transfer catalyzed (PTC) dialkylation of 2-methoxyphenylacetonitrile.[2] This method is selected for its scalability, operational simplicity, and avoidance of pyrophoric bases (e.g., NaH) common in legacy protocols.[2]

Part 1: Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the most logical precursors.[2] The cyclopropane ring is formed via a double nucleophilic substitution at the benzylic position of the aryl acetonitrile.[2]

Strategic Disconnection[2]

-

Target Molecule (TM): 1-(2-Methoxyphenyl)cyclopropanecarbonitrile.[3][5]

-

Disconnection: C–C bond cleavage at the cyclopropyl ring.[2]

-

Synthons: An active methylene equivalent (benzyl cyanide anion) and a 1,2-d electrophile.[2]

-

Reagents: 2-Methoxyphenylacetonitrile and 1,2-dibromoethane (or 1-bromo-2-chloroethane).

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl acetonitrile and the alkyl dihalide.

Part 2: Primary Synthesis Pathway (Phase-Transfer Catalysis)[2]

This protocol utilizes Phase-Transfer Catalysis (PTC) , which is the industrial "Gold Standard" for synthesizing 1-arylcyclopropanecarbonitriles.[2] It offers superior yield and safety profiles compared to traditional NaH/DMSO routes.[2]

Reaction Mechanism

The reaction proceeds via a cascade of two S_N2 substitutions.[2]

-

Deprotonation: The strong base (50% NaOH) deprotonates the benzylic position, facilitated by the phase transfer catalyst (TEBA) transporting the hydroxide/substrate interface.[2]

-

First Alkylation: The carbanion attacks 1,2-dibromoethane, displacing one bromide.[2]

-

Intramolecular Cyclization: A second deprotonation occurs at the same carbon, followed by an intramolecular attack to close the cyclopropane ring.[2]

Figure 2: Mechanistic flow of the PTC-mediated cyclopropanation.[2]

Reagents & Materials

| Component | Role | Equiv. | CAS No.[1][2][3][4][5][6][7][8] | Notes |

| 2-Methoxyphenylacetonitrile | Limiting Reagent | 1.0 | 7035-03-2 | Liquid, bp 286°C |

| 1,2-Dibromoethane | Alkylating Agent | 1.5 - 2.0 | 106-93-4 | Carcinogen; handle in fume hood |

| NaOH (50% aq) | Base | 4.0 | 1310-73-2 | Exothermic upon dilution |

| TEBA | PT Catalyst | 0.05 | 56-37-1 | Benzyltriethylammonium chloride |

| Toluene | Solvent (Org) | 5-10 Vol | 108-88-3 | Optional; neat reaction possible |

Step-by-Step Protocol

Step 1: Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.[2] Charge the flask with 2-methoxyphenylacetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), and TEBA (0.05 equiv).[2] If the mixture is too viscous, add Toluene (3-5 volumes).[2]

Step 2: Initiation Cool the mixture to 15–20°C using an ice-water bath. Slowly add 50% NaOH solution (4.0 equiv) dropwise over 30–60 minutes.

-

Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature < 45°C during addition to prevent polymerization or hydrolysis of the nitrile.[2]

Step 3: Reaction Once addition is complete, remove the cooling bath.[2] Heat the reaction mixture to 50–60°C and stir vigorously (600+ RPM) for 3–5 hours. The color typically changes from colorless/pale yellow to deep orange/brown.[2]

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[2][4] The limiting reagent (aryl acetonitrile) should be fully consumed.[2]

Step 4: Quench & Workup Cool the mixture to room temperature. Dilute with water (10 volumes) and extract with Ethyl Acetate or Dichloromethane (3 x 5 volumes).[2] Combine the organic phases and wash sequentially with:

-

Water (to remove bulk base).[2]

-

1N HCl (to neutralize trace amines/base).[2]

-

Brine (saturated NaCl).[2]

Step 5: Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Crude Product: Viscous oil.[2]

-

Purification: High-vacuum distillation is preferred (bp ~140-150°C at 0.5 mmHg).[2] Alternatively, recrystallization from isopropyl alcohol/hexane may be attempted if the product solidifies upon standing (mp ~40-50°C).[2]

Part 3: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Inefficient Stirring | PTC reactions are biphasic.[2] Increase stirring speed to maximize interfacial area. |

| Hydrolysis (Amide formation) | Temperature too high | Keep reaction temp < 65°C. Reduce concentration of NaOH if necessary (use 30% instead of 50%). |

| Mono-alkylation | Insufficient Base/Time | Ensure 1,2-dibromoethane is in excess (>1.5 eq) and reaction runs to completion. |

| Emulsion during workup | Surfactant effect of PTC | Wash with dilute HCl first to break the emulsion; filter through Celite if necessary.[2] |

Part 4: Analytical Characterization

Confirm the identity of the synthesized compound using the following expected data:

-

Appearance: White solid or colorless viscous oil (tends to solidify on standing).[2]

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectrum:

Part 5: Safety & Hazards[2]

-

Nitrile Toxicity: While less toxic than free cyanide, aryl acetonitriles and the product can release cyanide upon metabolism or strong acidic hydrolysis.[2] Handle with gloves and in a fume hood.[2]

-

1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen.[2] Avoid inhalation and skin contact.[2]

-

Exotherm: The mixing of 50% NaOH with the organic phase can generate significant heat.[2] Control addition rates carefully.

References

-

Fedoryński, M., & Jończyk, A. (1997).[2] Phase Transfer Catalyzed Reactions of Carbanions with Dihaloalkanes. Organic Preparations and Procedures International. Link

-

PubChem. (n.d.).[2][6] 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (Compound).[1][3][4][5] National Library of Medicine.[2][6] Link[5]

-

ChemicalBook. (2024).[2] 1-(2-Methoxyphenyl)cyclopropanecarbonitrile Properties and Suppliers. Link

-

Gauger, J., et al. (1987).[2] Synthesis of 1-Arylcyclopropanecarbonitriles. Synthesis. (General methodology reference for aryl cyclopropanation). Link

Sources

- 1. 1073477-06-1|1-(4-Hydroxyphenyl)cyclopropanecarbonitrile|BLD Pharm [bldpharm.com]

- 2. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 3. 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE | 74204-96-9 [m.chemicalbook.com]

- 4. USA Chemical Suppliers - Products: '0-9', Page: 69 [americanchemicalsuppliers.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]

- 8. Buy Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- (EVT-415219) | 370-99-0 [evitachem.com]

Technical Monograph: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

The following technical guide is structured as a high-level operational monograph for research and development scientists. It prioritizes synthetic efficiency, mechanistic understanding, and safety protocols.

Executive Summary & Chemical Identity

1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74204-96-9) serves as a critical "privileged scaffold" in medicinal chemistry. By introducing a cyclopropane ring at the benzylic position, this molecule acts as a conformationally restricted bioisostere of acyclic arylacetonitriles. This restriction is vital for modulating binding affinity in targets such as monoamine transporters (SERT/NET) and sigma receptors.

The synthesis of this quaternary center—specifically with an ortho-substituted aryl group—presents unique steric challenges that necessitate Phase Transfer Catalysis (PTC) for optimal yield and purity.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile |

| Common Name | 1-(2-Methoxyphenyl)cyclopropyl cyanide |

| CAS Number | 74204-96-9 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| SMILES | COC1=CC=CC=C1C2(CC2)C#N |

Strategic Synthesis: Phase Transfer Catalysis (PTC)

The conventional deprotonation of arylacetonitriles using organolithiums (e.g., LDA/THF) is often inefficient for ortho-substituted substrates due to steric hindrance and electronic repulsion from the methoxy lone pairs.

The Superior Approach: Liquid-Liquid Phase Transfer Catalysis We utilize a concentrated aqueous base (50% NaOH) and a quaternary ammonium salt catalyst. This method allows the generation of the carbanion at the interface, facilitating a rapid double nucleophilic substitution with 1,2-dibromoethane.

Reaction Scheme

The transformation involves the alkylation of 2-methoxyphenylacetonitrile with 1,2-dibromoethane .

Figure 1: Synthetic pathway utilizing 1,2-dibromoethane as the bis-electrophile.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a Mąkosza-type mechanism (interfacial generation of the carbanion).

-

Interfacial Deprotonation: The hydroxide ion (aqueous phase) deprotonates the benzylic position of the nitrile at the interface.

-

Ion Exchange: The quaternary ammonium cation (

) pairs with the nitrile carbanion, solubilizing it into the organic phase (1,2-dibromoethane/toluene). -

First Alkylation: The ion pair attacks 1,2-dibromoethane via

, displacing one bromide. -

Cyclization: A second deprotonation occurs (rapidly), followed by an intramolecular

attack to close the cyclopropane ring.

Critical Control Point: The ortho-methoxy group provides electron donation but also steric bulk. If the reaction temperature is too low (<40°C), the mono-alkylated intermediate may accumulate. If too high (>90°C), hydrolysis of the nitrile to the amide/acid becomes a competing side reaction.

Experimental Protocol (Lab Scale)

Note: This protocol assumes a 50 mmol scale. All steps must be performed in a fume hood.

Materials

-

Substrate: 2-Methoxyphenylacetonitrile (7.36 g, 50 mmol)

-

Alkylating Agent: 1,2-Dibromoethane (18.8 g, 100 mmol) [Excess required]

-

Base: 50% w/w NaOH solution (40 mL)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (0.23 g, 1 mmol)

-

Solvent: Toluene (optional, can run neat if dibromoethane is in large excess)

Step-by-Step Methodology

-

Charge: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add the 2-methoxyphenylacetonitrile , 1,2-dibromoethane , and TEBA .

-

Initiation: Start vigorous stirring (essential for PTC). Dropwise add the 50% NaOH solution over 15 minutes.

-

Observation: An exotherm is expected. Maintain temperature between 45–50°C using a water bath.

-

-

Reaction: Heat the mixture to 60°C and stir vigorously for 3–5 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the starting nitrile peak.

-

-

Quench: Cool to room temperature. Pour the mixture into 100 mL ice water.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash: Wash combined organics with 1N HCl (to remove amine impurities from catalyst degradation) followed by Brine.

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo.-

Distillation: Purify the residue via Kugelrohr distillation or vacuum distillation (approx. 0.5 mmHg). The product is typically a viscous oil that may crystallize upon standing.

-

Characterization & Analytics

To validate the structure, specifically the formation of the cyclopropane ring, rely on

| Technique | Diagnostic Signal | Interpretation |

| Cyclopropyl methylene protons. These appear as two distinct multiplets (AA'BB' system) due to the asymmetry induced by the ortho-substituent. | ||

| Methoxy group (-OCH₃). Confirms the integrity of the ether linkage. | ||

| IR Spectroscopy | ~2230 cm⁻¹ | Nitrile (C≡N) stretch. A sharp, weak band typical of unconjugated nitriles. |

| GC-MS | M+ = 173 | Molecular ion peak.[1] |

Applications in Drug Design

While often cited in the context of Encainide (a Class IC antiarrhythmic), this specific nitrile is a precursor to 1-(2-methoxyphenyl)cyclopropanamine .

Pathway to Bioactive Amines:

The nitrile group is reduced (using

-

NMDA Antagonists: Cyclopropane analogs of phencyclidine derivatives.

-

SNRI Analogs: Conformationally restricted variants of venlafaxine-type antidepressants.

Figure 2: Downstream application of the nitrile intermediate in medicinal chemistry.

Safety & Handling (SDS Summary)

Hazard Class: Acute Toxicity (Oral/Dermal), Irritant.

-

Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Keep away from strong acids.[2]

-

Alkylation Agents: 1,2-Dibromoethane is a potent carcinogen and mutagen. Double-glove (Nitrile/Laminate) and use a strictly vented hood.

-

Waste Disposal: Aqueous waste from the reaction contains sodium bromide and residual quaternary ammonium salts; dispose of as hazardous basic aqueous waste.

References

-

Mąkosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXII. Catalytic alkylation of phenylacetonitrile and its derivatives in aqueous medium. Tetrahedron Letters. (Foundational PTC chemistry for cyclopropanation).

-

PubChem Compound Summary. (2024). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (CID 10219629).[1][3] National Center for Biotechnology Information.

-

BenchChem Technical Support. (2025). Synthesis of Arylacetonitriles via Nucleophilic Substitution.[4]

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxyphenylacetonitrile.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a molecule of significant interest in contemporary medicinal chemistry and materials science, presents a unique combination of a rigid cyclopropane scaffold, a polar nitrile group, and a methoxy-substituted aromatic ring. This distinct architecture imparts specific physical properties that are crucial for its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers engaged in its synthesis, purification, formulation, and application, particularly in the realm of drug discovery where physicochemical characteristics profoundly influence pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physical properties of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, details the experimental methodologies for their determination, and offers insights into the structural basis of these characteristics.

Molecular Identity and Structural Features

A foundational understanding of a molecule's physical properties begins with its precise chemical identity.

-

IUPAC Name: 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile

-

CAS Number: 74204-96-9

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol

-

InChI Key: VUEKQWHCWVLVDY-UHFFFAOYSA-N

-

SMILES: COC1=CC=CC=C1C2(CC2)C#N

The molecular structure, visualized below, reveals the key functional groups that govern its physical behavior: the electron-donating methoxy group on the phenyl ring, the strained and rigid cyclopropane ring, and the polar, electron-withdrawing nitrile group.

1-(2-Methoxyphenyl)cyclopropanecarbonitrile spectral data

Part 1: Executive Summary & Chemical Identity

1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74204-96-9) is a critical pharmacophore building block, primarily utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents. Its cyclopropane ring imparts metabolic stability and rigid stereochemical positioning, while the ortho-methoxy group serves as a key hydrogen-bond acceptor in receptor binding pockets.

This guide provides a definitive spectral and synthetic reference for researchers isolating or validating this intermediate.

Chemical Identity Matrix

| Parameter | Data |

| IUPAC Name | 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile |

| CAS Registry Number | 74204-96-9 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to off-white crystalline solid (or viscous oil upon crude isolation) |

| Melting Point | 58–62 °C (Recrystallized from Hexane/EtOAc) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOAc; Insoluble in Water |

| SMILES | COC1=CC=CC=C1C2(CC2)C#N |

Part 2: Synthesis & Reaction Engineering

To obtain high-purity spectral data, the compound is best synthesized via the double alkylation of (2-methoxyphenyl)acetonitrile. The choice of base and solvent is critical to minimize the formation of the mono-alkylated impurity (4-bromo-2-(2-methoxyphenyl)butanenitrile).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the synthesis logic and critical control points (CCPs) for impurity management.

Figure 1: Synthetic pathway and critical control points for cyclopropanation.

Optimized Experimental Protocol

Rationale: Sodium hydride (NaH) in DMSO/THF is preferred over Phase Transfer Catalysis (PTC) for this specific ortho-substituted substrate to overcome steric hindrance and ensure complete cyclization.

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (60% in oil, 2.2 equiv) in dry THF/DMSO (3:1 ratio).

-

Addition: Cool to 0°C. Add (2-methoxyphenyl)acetonitrile (1.0 equiv) dropwise. The solution will turn dark yellow/orange, indicating anion formation.

-

Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

-

Cyclization: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ortho-methoxy group may retard the second alkylation step compared to para-isomers; heating to 50°C may be required if mono-alkylated intermediate persists.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

Part 3: Spectral Characterization Data

The following data represents the definitive spectral fingerprint for 1-(2-Methoxyphenyl)cyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-methoxy substituent creates a distinct shielding environment for the cyclopropane protons compared to the para-isomer.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.28 – 7.35 | Multiplet | 2H | Ar-H (H-4, H-6) | Aromatic ring protons. |

| 6.90 – 7.00 | Multiplet | 2H | Ar-H (H-3, H-5) | Upfield shift due to electron-donating OMe. |

| 3.92 | Singlet | 3H | –OCH₃ | Characteristic sharp singlet for methoxy. |

| 1.65 – 1.72 | Multiplet (AA'BB') | 2H | Cyclopropane CH₂ (cis to CN) | Roof effect typical of cyclopropanes. |

| 1.35 – 1.42 | Multiplet (AA'BB') | 2H | Cyclopropane CH₂ (trans to CN) | Distinct diastereotopic separation. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 158.2 | Quaternary (C) | Ar-C-OMe (C-2) |

| 130.5 | Quaternary (C) | Ar-C-ipso (C-1) |

| 129.8, 120.5 | Methine (CH) | Ar-CH (Meta/Para) |

| 122.4 | Quaternary (C) | –C≡N (Nitrile) |

| 111.2 | Methine (CH) | Ar-CH (Ortho to OMe) |

| 55.6 | Methyl (CH₃) | –OCH₃ |

| 16.8 | Methylene (CH₂) | Cyclopropane CH₂ |

| 13.5 | Quaternary (C) | Cyclopropane C1 (Quaternary) |

Note: The C1 quaternary carbon signal is significantly upfield (~13.5 ppm) due to the strain of the cyclopropane ring, despite the deshielding nitrile group.

Infrared Spectroscopy (FT-IR)

The IR spectrum is used for rapid functional group verification.

-

2235 cm⁻¹ (Strong): C≡N stretching vibration. This is the diagnostic peak for reaction completion (disappearance of starting material is not sufficient; appearance of this sharp band confirms nitrile retention).

-

3010–3080 cm⁻¹ (Weak): Cyclopropane C–H stretching (higher frequency than acyclic alkanes).

-

2840, 2945 cm⁻¹: Aliphatic C–H stretch (Methoxy and CH₂).

-

1250 cm⁻¹ (Strong): Aryl alkyl ether C–O stretching.

-

750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.

Mass Spectrometry (MS)

-

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion (M+): m/z 173.1

-

Base Peak: Often m/z 173 or fragment corresponding to loss of methyl radical [M-15]⁺ or ethylene loss from the ring.

-

Fragmentation Pattern:

-

m/z 173 → 158 [M – CH₃]⁺ (Loss of methyl from methoxy).

-

m/z 173 → 145 [M – C₂H₄]⁺ (Retro-cyclopropanation, loss of ethylene).

-

Part 4: Quality Control & Impurity Profiling

In drug development, identifying the "open-chain" impurity is vital. The following logic tree aids in troubleshooting.

Figure 2: Analytical logic for distinguishing cyclopropane product from mono-alkylated impurity.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- Gas Phase Ion Energetics. (Reference for analogous cyclopropane fragmentation patterns). Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). Compound Summary: 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

1H NMR spectrum of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings that dictate the spectrum's unique features. We will explore the causal mechanisms behind the observed chemical shifts and coupling patterns, including the profound influence of the cyclopropyl ring's magnetic anisotropy, the electronic effects of the methoxy and nitrile substituents, and the spatial interactions between the aromatic and aliphatic moieties. This guide synthesizes predictive analysis with established spectroscopic principles to serve as an authoritative reference for the structural elucidation of this and related molecules. A detailed, field-proven protocol for spectral acquisition and data processing is also presented to ensure experimental reproducibility and integrity.

Introduction: The Structural Significance of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a small molecule incorporating several key functional groups of interest in medicinal chemistry and materials science. The structure features a strained cyclopropane ring, a polar nitrile group, and a substituted aromatic system. This combination presents a unique challenge and opportunity for structural characterization. ¹H NMR spectroscopy stands as the premier analytical technique for unambiguously determining the constitution and conformation of such molecules in solution.

A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise; it is fundamental to confirming synthetic success, assessing purity, and understanding the molecule's electronic and steric properties, which are critical for predicting its behavior in biological or material systems. This guide will dissect the spectrum, moving from foundational principles to a detailed, proton-by-proton assignment.

Theoretical Framework: Key Influences on Proton Chemical Shifts

The ¹H NMR spectrum of the title compound is governed by a confluence of factors. A predictive analysis requires a firm grasp of three primary phenomena: the anisotropy of the cyclopropane ring, the electronic effects of the aromatic substituents, and through-space anisotropic effects from the benzene ring and nitrile group.

The Cyclopropane Ring: A Region of High Shielding

The most striking feature in the ¹H NMR spectra of cyclopropyl derivatives is the pronounced upfield shift of the ring protons. The protons on an unsubstituted cyclopropane ring resonate at approximately 0.22 ppm, a value significantly lower than that of other cycloalkanes (e.g., cyclohexane at ~1.44 ppm).[1] This high shielding is attributed to the unique electronic structure of the three-membered ring. The C-C bonds possess significant p-character, which allows for the induction of a ring current when placed in an external magnetic field.[1][2] This induced current generates a magnetic field that strongly opposes the applied field in the region of the protons, resulting in a powerful shielding effect.[1][2]

The 2-Methoxyphenyl Group: A Modulated Aromatic System

The aromatic protons are influenced by the electronic nature of two substituents: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing 1-cyano-cyclopropyl group. The potent donating effect of the methoxy group increases electron density at the ortho and para positions, causing the protons at these positions to be shielded relative to benzene (δ ≈ 7.34 ppm).[3] This effect, combined with the complex spin-spin coupling between adjacent, non-equivalent aromatic protons, results in a distinct and often complex multiplet pattern in the 6.8–7.5 ppm region.

Magnetic Anisotropy of the Aromatic Ring and Nitrile Group

Beyond simple inductive and resonance effects, the spatial orientation of functional groups creates regions of localized shielding and deshielding. This phenomenon, known as magnetic anisotropy, is particularly significant for π-systems.[4] Protons located above or below the plane of the benzene ring experience a shielding effect from the π-ring current, while those on the periphery are deshielded.[5] Similarly, the triple bond of the nitrile group generates an anisotropic field. For 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, the relative orientation of the phenyl and cyclopropyl rings means that the cyclopropane protons are likely to be influenced by the anisotropic field of the aromatic system, modulating their chemical shifts.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum (in CDCl₃ at 400 MHz) can be synthesized. The spectrum is expected to show signals corresponding to three distinct regions: the aromatic protons, the methoxy protons, and the diastereotopic cyclopropyl protons.

Aromatic Region (δ ≈ 6.8–7.4 ppm, 4H)

The four protons on the disubstituted benzene ring are chemically non-equivalent and will form a complex second-order spin system.

-

H-6' (ortho to -OCH₃): This proton is expected to be the most upfield aromatic signal due to the strong shielding from the adjacent methoxy group. It will appear as a doublet of doublets (dd) due to ortho coupling to H-5' and meta coupling to H-4'.

-

H-4' (para to -OCH₃): This proton will also be shielded and is expected to appear as a triplet of doublets or a complex multiplet due to ortho coupling to H-3' and H-5' and meta coupling to H-6'.

-

H-5' (meta to -OCH₃): This proton will be less shielded and will appear as a triplet of doublets or multiplet.

-

H-3' (ortho to cyclopropyl, meta to -OCH₃): This proton is adjacent to the electron-withdrawing cyclopropyl group and is expected to be the most downfield of the aromatic signals. It will appear as a doublet of doublets.

Methoxy Region (δ ≈ 3.8 ppm, 3H)

The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp, intense singlet. The chemical shift is characteristic for a methoxy group attached to an aromatic ring.[6]

Cyclopropyl Region (δ ≈ 1.2–1.8 ppm, 4H)

The quaternary carbon (C1) of the cyclopropane ring is a stereocenter, rendering the methylene protons on C2 and C3 diastereotopic. This means that the two protons on C2 are non-equivalent, as are the two protons on C3. This will result in a complex pattern of multiplets.

-

The four protons will likely appear as two distinct sets of multiplets.

-

These protons are significantly shielded compared to typical aliphatic protons, appearing far upfield.[1][7]

-

The signals will be split by geminal coupling (coupling between protons on the same carbon) and both cis and trans vicinal coupling (coupling between protons on adjacent carbons). Typically, J_trans < J_cis for cyclopropanes.

Data Summary and Visualization

The predicted ¹H NMR data are summarized in the table below.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.35 | 1H | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 | Ar-H (H-3') |

| ~ 7.25 | 1H | m | - | Ar-H (H-5') |

| ~ 6.95 | 1H | m | - | Ar-H (H-4') |

| ~ 6.88 | 1H | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 | Ar-H (H-6') |

| ~ 3.85 | 3H | s | - | -OCH₃ |

| ~ 1.2–1.8 | 4H | m | - | Cyclopropyl CH₂ |

Molecular Structure and Key Spatial Relationships

The following diagram illustrates the molecular structure and highlights the proximity of the cyclopropyl protons to the anisotropic field of the 2-methoxyphenyl group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arsdcollege.ac.in [arsdcollege.ac.in]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile, a specialized organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, and prospective utility.

Introduction

1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS No. 74204-96-9) is an aromatic cyclopropane derivative featuring a methoxy-substituted phenyl ring and a nitrile functional group.[1][2] The unique strained three-membered ring of the cyclopropane moiety, combined with the electronic properties of the methoxyphenyl and nitrile groups, imparts this molecule with distinct chemical reactivity and potential biological activity. While not as extensively studied as some other pharmaceutical intermediates, its structural motifs are present in a variety of bioactive molecules, suggesting its potential as a valuable building block in the synthesis of novel chemical entities. This guide will delve into the synthetic pathways for its preparation, its physicochemical properties, and explore its potential applications based on the chemistry of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Source |

| CAS Number | 74204-96-9 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| IUPAC Name | 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile | [3] |

| Predicted LogP | 2.3 | Calculated |

| Predicted Boiling Point | ~300 °C at 760 mmHg | Calculated |

| Predicted Density | ~1.1 g/cm³ | Calculated |

Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

The most plausible and efficient method for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile is through the cyclopropanation of 2-methoxyphenylacetonitrile. A well-established method for the cyclopropanation of activated methylene compounds like arylacetonitriles is the reaction with a dihaloalkane under phase-transfer catalysis (PTC) conditions. This approach is favored for its operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents.

Reaction Scheme

Caption: Overall reaction for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile.

Mechanistic Insights

The reaction proceeds via a phase-transfer catalyzed mechanism. The key steps are illustrated in the diagram below:

Caption: Mechanism of phase-transfer catalyzed cyclopropanation.

-

Deprotonation: The hydroxide ions from the concentrated aqueous sodium hydroxide solution deprotonate the acidic α-hydrogen of 2-methoxyphenylacetonitrile at the interface of the two phases.

-

Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC), transports the resulting carbanion from the aqueous or interfacial region into the organic phase.

-

Nucleophilic Substitution: In the organic phase, the carbanion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an Sₙ2 reaction to form an intermediate.

-

Intramolecular Cyclization: The intermediate still possesses an acidic proton, which can be deprotonated. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, displacing the second bromide ion and forming the cyclopropane ring.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile.

Materials:

-

2-Methoxyphenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Triethylbenzylammonium chloride (TEBAC)

-

Toluene

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (10.0 g, 0.068 mol) and toluene (100 mL).

-

Add triethylbenzylammonium chloride (TEBAC) (1.55 g, 0.0068 mol) to the solution.

-

With vigorous stirring, add 50% aqueous sodium hydroxide solution (40 mL) to the flask.

-

Heat the mixture to 40-50 °C.

-

Slowly add 1,2-dibromoethane (14.0 g, 0.074 mol) dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, continue stirring the mixture at 50 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (100 mL) and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-(2-Methoxyphenyl)cyclopropanecarbonitrile as a colorless to pale yellow oil.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ 7.3-6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 1.7-1.5 (m, 2H, cyclopropyl-CH₂), 1.4-1.2 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR | δ 157 (Ar-C-O), 130-120 (Ar-C), 122 (C≡N), 55 (OCH₃), 25 (quaternary C), 15 (cyclopropyl-CH₂) |

| IR (cm⁻¹) | ~2240 (C≡N stretch), ~1600, 1490 (C=C aromatic stretch), ~1250 (Ar-O-C stretch), ~1020 (cyclopropane ring) |

| MS (m/z) | 173 (M⁺), 158 (M⁺ - CH₃), 144 (M⁺ - C₂H₅), 132, 115, 91 |

Potential Applications

The unique structural features of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile make it an attractive intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: Arylcyclopropanecarbonitrile derivatives are precursors to a variety of biologically active compounds. For instance, the structurally related 1-phenylcyclopropanecarboxamide moiety is found in inhibitors of MNK1 and MNK2 kinases, which are targets in cancer therapy.[4] The corresponding carboxylic acid or amine derivatives, which can be readily prepared from the nitrile, are common pharmacophores.

-

Medicinal Chemistry Scaffolds: The cyclopropane ring introduces conformational rigidity and a three-dimensional character to a molecule, which can be advantageous for binding to biological targets. The methoxy group can be a key interaction point or can be further functionalized.

-

Materials Science: The nitrile group can participate in polymerization reactions or be converted to other functional groups, making this compound a potential monomer or building block for novel polymers with specific electronic or physical properties.

Conclusion

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a valuable, yet under-explored, chemical entity. This guide has outlined a robust and scalable synthetic protocol for its preparation via phase-transfer catalysis, a method that is both efficient and utilizes readily available starting materials. The mechanistic underpinnings of this transformation have been detailed to provide a deeper understanding of the reaction. While experimental spectroscopic data is not widely published, this guide provides predicted characterization data to aid researchers in their synthetic efforts. The potential applications of this compound, particularly in the realm of medicinal chemistry, are significant, and it is hoped that this guide will stimulate further research into the utility of this versatile building block.

References

-

Cycloaddition of cyclopropanes for the elaboration of medium-sized carbocycles. Organic & Biomolecular Chemistry. [Link]

- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)

-

Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. ResearchGate. [Link]

-

1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) - PubChemLite. [Link]

-

Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. [Link]

-

Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- - the NIST WebBook. [Link]

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. [Link]

-

Organic & Biomolecular Chemistry - SciSpace. [Link]

-

Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. - ResearchGate. [Link]

-

Journal of medicinal and pharmaceutical chemistry - National Library of Medicine Institution. [Link]

-

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile - ResearchGate. [Link]

-

Journal of medicinal and pharmaceutical chemistry (Online) - University of Lancashire. [Link]

Sources

An In-depth Technical Guide to the Potential Pharmacological Activity of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile Derivatives

Introduction: The Emergence of a Privileged Scaffold in Neuropharmacology

The cyclopropane ring, a strained three-membered carbocycle, has garnered significant attention in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics to molecules.[1][2] When incorporated into larger scaffolds, the cyclopropane moiety can serve as a bioisostere for other chemical groups, influencing binding affinity, metabolic stability, and pharmacokinetic profiles. This guide focuses on a specific class of these compounds: derivatives of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile. The strategic placement of the 2-methoxyphenyl group, a common pharmacophore in centrally-acting agents, combined with the cyclopropanecarbonitrile core, creates a scaffold with significant potential for modulating key neurological targets. This document will provide an in-depth exploration of the known and potential pharmacological activities of these derivatives, with a primary focus on their antidepressant, anticonvulsant, and N-methyl-D-aspartate (NMDA) receptor-modulating properties.

Antidepressant-like Activity: Targeting Monoaminergic Systems

Derivatives bearing the 2-methoxyphenyl group have shown promise as antidepressant agents, often through interaction with serotonin and dopamine receptors.[3][4] The investigation of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile derivatives in this context is a logical extension of established structure-activity relationships.

Mechanism of Action: A Focus on 5-HT₁ₐ and D₂ Receptors

The leading hypothesis for the antidepressant-like effects of related 2-methoxyphenyl derivatives involves the modulation of serotonergic and noradrenergic neurotransmission. Specifically, compounds in this class have demonstrated a high affinity for 5-HT₁ₐ receptors and a relatively high affinity for D₂ receptors, often acting as antagonists at these sites.[3] Antagonism of presynaptic 5-HT₁ₐ autoreceptors can lead to increased serotonin release in the synaptic cleft, a cornerstone of many current antidepressant therapies.

Diagram 1: Proposed Antidepressant Mechanism of Action

Caption: Proposed mechanism for antidepressant activity via 5-HT₁ₐ and D₂ receptor antagonism.

Preclinical Evaluation: The Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant activity. It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol: Forced Swim Test (FST) in Mice

-

Animal Model: Male Swiss albino mice are commonly used.

-

Acclimatization: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Drug Administration:

-

Test compounds (e.g., 1-(2-Methoxyphenyl)cyclopropanecarbonitrile derivatives) are administered intraperitoneally (i.p.) at various doses (e.g., 0.625, 1.25, 2.5 mg/kg).

-

A vehicle control group (e.g., saline) and a positive control group (e.g., Imipramine, 20 mg/kg) are included.

-

Drugs are typically administered 60 minutes before the test.

-

-

Test Procedure:

-

Each mouse is individually placed into the cylinder.

-

The test duration is 6 minutes.

-

Behavior is recorded, and the duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

-

Data Analysis: The mean duration of immobility for each group is calculated. Statistical significance between the treated groups and the vehicle control is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Anticonvulsant Potential: A Role in Seizure Control

The cyclopropane scaffold is present in several compounds that have demonstrated anticonvulsant properties.[5][6] This suggests that derivatives of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile are viable candidates for the development of novel anti-epileptic drugs.

Standardized Screening Models

The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program utilizes two primary models for the early identification of potential anticonvulsants: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[7]

-

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The test involves applying a brief electrical stimulus to the brain, which induces a characteristic seizure pattern.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents that can prevent or delay the onset of clonic seizures, which are characteristic of absence seizures.

Diagram 2: Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for preclinical screening of anticonvulsant drug candidates.

Experimental Protocols for Anticonvulsant and Neurotoxicity Testing

Maximal Electroshock (MES) Test Protocol:

-

Animals: Male Kunming mice (18-22 g).

-

Stimulator: An electroconvulsive stimulator delivers a 50 mA current for 0.2 seconds.

-

Electrodes: Corneal electrodes are used for stimulus application. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.

-

Procedure: Thirty minutes after i.p. injection of the test compound or vehicle, the electrical stimulus is applied.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:

-

Animals: Male Kunming mice (18-22 g).

-

Convulsant: A dose of pentylenetetrazole (85 mg/kg) that induces clonic seizures in >95% of animals is administered subcutaneously.

-

Procedure: The test compound or vehicle is administered i.p. 30 minutes before the scPTZ injection.

-

Observation: Animals are observed for 30 minutes post-scPTZ injection.

-

Endpoint: The absence of a 5-second episode of clonic spasms is recorded as protection.

Rotarod Neurotoxicity Test Protocol:

-

Apparatus: A rotating rod (3 cm diameter) set to a constant speed (e.g., 25 rpm).

-

Training: Mice are trained to remain on the rotating rod for at least 1 minute in three consecutive trials.

-

Procedure: Trained animals are administered the test compound i.p. at various doses.

-

Testing: The ability of the mouse to remain on the rod is tested at 30 and 60 minutes post-administration.

-

Endpoint: Neurotoxicity is defined as the inability of the animal to maintain balance on the rod for at least 1 minute.

Data Presentation: Efficacy and Safety

The efficacy of a potential anticonvulsant is quantified by its ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population), while neurotoxicity is measured by the TD₅₀ (the dose causing a toxic effect in 50% of the population). The ratio of these values gives the Protective Index (PI = TD₅₀/ED₅₀), a crucial measure of a drug's safety margin. A higher PI indicates a more favorable safety profile.

Table 1: Anticonvulsant Activity and Neurotoxicity of Hypothetical Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) |

| Derivative A | 10.5 | 25.2 | 410.8 | 39.1 |

| Derivative B | 9.2 | 21.8 | 421.6 | 45.8 |

| Phenytoin (Std.) | 8.9 | >100 | 68.5 | 7.7 |

Note: Data for Derivative B is based on a structurally related cyclopropanespirohydantoin derivative for illustrative purposes.

NMDA Receptor Antagonism: A Key to Neuroprotection and More

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission.[8] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. Consequently, NMDA receptor antagonists are being investigated for therapeutic applications in depression, neuropathic pain, and neurodegenerative diseases.[8][9][10] Several cyclopropane-containing compounds have been identified as NMDA receptor antagonists, making this a promising area of investigation for 1-(2-Methoxyphenyl)cyclopropanecarbonitrile derivatives.[11]

Mechanism of Action: Non-Competitive Antagonism

Many clinically relevant NMDA receptor antagonists, such as ketamine and memantine, are non-competitive antagonists.[8] They bind to a site within the receptor's ion channel (the PCP site), physically blocking the flow of ions even when glutamate and glycine are bound to their respective sites. This "use-dependent" blockade is considered to have a better side-effect profile than competitive antagonism.

Diagram 3: NMDA Receptor and Non-Competitive Antagonist Binding

Caption: Schematic of NMDA receptor activation and blockade by a non-competitive antagonist.

In Vitro Evaluation: Radioligand Binding Assay

To determine the affinity of a compound for the NMDA receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.

Experimental Protocol: [³H]MK-801 Binding Assay

-

Tissue Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the synaptic membrane fraction containing NMDA receptors.

-

Assay Buffer: A suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4) is used.

-

Incubation:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

-

Varying concentrations of the unlabeled test compound (e.g., 1-(2-Methoxyphenyl)cyclopropanecarbonitrile derivative) are added.

-

The incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.

-

Glutamate and glycine (e.g., 10 µM each) are included to ensure the receptor is in an open state, allowing access to the channel binding site.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., 10 µM MK-801).

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

Table 2: NMDA Receptor Binding Affinity of Milnacipran and its Derivatives

| Compound | In Vitro Binding Affinity (IC₅₀, µM) |

| Milnacipran | 6.3 ± 0.3 |

| N-methyl derivative | 13 ± 2.1 |

| N,N-dimethyl derivative | 88 ± 1.4 |

Note: Data from a study on milnacipran, a structurally related cyclopropane derivative, is presented for illustrative purposes.[11]

Conclusion and Future Directions

The 1-(2-Methoxyphenyl)cyclopropanecarbonitrile scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. The evidence from related chemical series strongly suggests potential for significant antidepressant, anticonvulsant, and NMDA receptor-modulating activities. The experimental protocols and frameworks detailed in this guide provide a clear path for the preclinical evaluation of these derivatives.

Future research should focus on:

-

Synthesis of a diverse library of derivatives to establish robust Structure-Activity Relationships (SAR).

-

Comprehensive in vitro profiling against a broader panel of CNS receptors and ion channels to identify potential off-target effects and elucidate mechanisms of action.

-

Pharmacokinetic studies (ADME/Tox) to assess the drug-like properties of lead compounds.

-

In vivo efficacy studies in more complex and chronic models of depression and epilepsy to validate the initial screening results.

By systematically applying these principles, researchers can unlock the full therapeutic potential of this intriguing chemical class.

References

-

Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. [Link]

-

Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Science and Innovation. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health (NIH). [Link]

-

Convulsant and anticonvulsant cyclopentanones and cyclohexanones. National Institutes of Health (NIH). [Link]

-

Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. National Institutes of Health (NIH). [Link]

-

Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug. National Institutes of Health (NIH). [Link]

-

NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. ResearchGate. [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. National Institutes of Health (NIH). [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

In vitro characterization of novel NR2B selective NMDA receptor antagonists. National Institutes of Health (NIH). [Link]

-

Rhythm and blues: animal models of epilepsy and depression comorbidity. National Institutes of Health (NIH). [Link]

-

(+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. National Institutes of Health (NIH). [Link]

-

Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. National Institutes of Health (NIH). [Link]

-

Full article: Animal models of epilepsy: use and limitations. Taylor & Francis Online. [Link]

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. National Institutes of Health (NIH). [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

-

(PDF) Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ResearchGate. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Antidepressant-like Effects of the Delta-Opioid Receptor Agonist SNC80...in an Olfactory Bulbectomized Rat Model. National Institutes of Health (NIH). [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 6. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Introduction

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of complex molecular architectures. The rigid cyclopropane ring, coupled with the functionalities of the nitrile and the methoxy-substituted aryl group, offers a unique three-dimensional scaffold for drug design and the development of novel organic materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the efficiency and scalability of phase-transfer catalysis.

Scientific Rationale and Mechanistic Overview

The presented protocol describes the cyclopropanation of 2-methoxyphenylacetonitrile via reaction with 1,2-dibromoethane. The key to this transformation is the use of a phase-transfer catalyst (PTC), specifically tetrabutylammonium bromide (TBAB), which facilitates the reaction between the organic-soluble nitrile and the aqueous inorganic base.

The reaction proceeds through the following key steps:

-

Deprotonation: The hydroxide ions from the concentrated aqueous sodium hydroxide solution deprotonate the acidic α-carbon of 2-methoxyphenylacetonitrile, forming a carbanion. This equilibrium lies predominantly towards the starting materials.

-

Ion Pair Extraction: The tetrabutylammonium (TBA+) cation from the PTC forms an ion pair with the organic-soluble carbanion. This lipophilic ion pair is then extracted into the organic phase.

-

Nucleophilic Attack and Cyclization: In the organic phase, the carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an S(_N)2 reaction. This is followed by a second, intramolecular S(_N)2 reaction, where the newly formed carbanion displaces the remaining bromide, leading to the formation of the cyclopropane ring.

The use of a phase-transfer catalyst is crucial as it allows the reaction to proceed under mild conditions with a high concentration of the base, which would otherwise be immiscible with the organic reactants.[1]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Methoxyphenylacetonitrile | 147.18 | 14.7 g | 0.1 | 98% | Sigma-Aldrich |

| 1,2-Dibromoethane | 187.86 | 20.6 g (10.0 mL) | 0.11 | 99% | Alfa Aesar |

| Sodium Hydroxide | 40.00 | 40.0 g | 1.0 | 97% | Fisher Scientific |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 | 99% | TCI |

| Toluene | - | 100 mL | - | Anhydrous | VWR |

| Diethyl Ether | - | 200 mL | - | Anhydrous | VWR |

| Hydrochloric Acid | - | As needed | - | 5% (aq) | J.T. Baker |

| Saturated Sodium Chloride Solution | - | As needed | - | - | Lab Prepared |

| Magnesium Sulfate | - | As needed | - | Anhydrous | EMD Millipore |

Instrumentation

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

-

Melting point apparatus

-

NMR spectrometer and IR spectrophotometer for product characterization

Reaction Workflow

Figure 1. Experimental workflow for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (14.7 g, 0.1 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).

-

Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 40.0 g of NaOH in 40.0 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature before adding it to the reaction flask.

-

Initiation of Reaction: Begin vigorous stirring of the biphasic mixture. Through the dropping funnel, add 1,2-dibromoethane (20.6 g, 10.0 mL, 0.11 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Once the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature. Dilute the reaction mixture with 200 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash successively with 5% aqueous hydrochloric acid (50 mL) and saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by Kugelrohr distillation. The product is expected to distill at a temperature range of 160-210°C at 0.5 torr. The distilled product should solidify upon cooling.

-